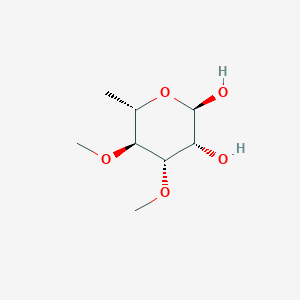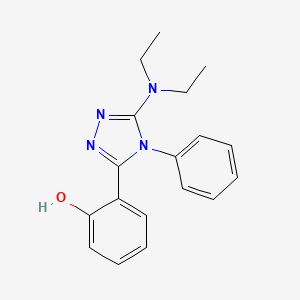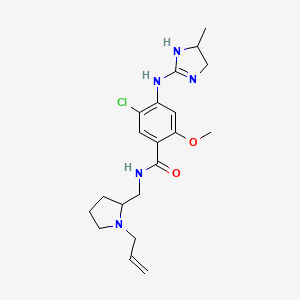
5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- is a complex organic compound that belongs to the class of isoxazolones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Isoxazolone Ring: This can be achieved through cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds.
Introduction of the Imidazoquinoxaline Moiety: This step may involve the condensation of appropriate precursors under acidic or basic conditions.
Final Coupling: The final step often involves coupling the isoxazolone and imidazoquinoxaline intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazoquinoxaline moiety.
Reduction: Reduction reactions can occur, potentially affecting the isoxazolone ring.
Substitution: Various substitution reactions can be performed, especially on the phenyl ring and the imidazoquinoxaline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions may introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Isoxazolones are known for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound may be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Material Science: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazolones: Other isoxazolone derivatives with varying substituents.
Imidazoquinoxalines: Compounds with similar imidazoquinoxaline structures but different functional groups.
Uniqueness
The uniqueness of 5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- lies in its specific combination of the isoxazolone and imidazoquinoxaline moieties, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
65122-12-5 |
|---|---|
Fórmula molecular |
C22H17N5O2 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(4Z)-4-[2-(1,3-dimethylimidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C22H17N5O2/c1-26-18(27(2)21-20(26)23-16-10-6-7-11-17(16)24-21)13-12-15-19(25-29-22(15)28)14-8-4-3-5-9-14/h3-13H,1-2H3/b15-12- |
Clave InChI |
NZFBAOUMSKCDBC-QINSGFPZSA-N |
SMILES isomérico |
CN1C(=C/C=C\2/C(=NOC2=O)C3=CC=CC=C3)N(C4=NC5=CC=CC=C5N=C41)C |
SMILES canónico |
CN1C(=CC=C2C(=NOC2=O)C3=CC=CC=C3)N(C4=NC5=CC=CC=C5N=C41)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)

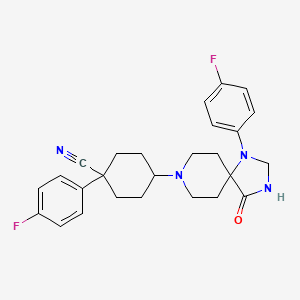
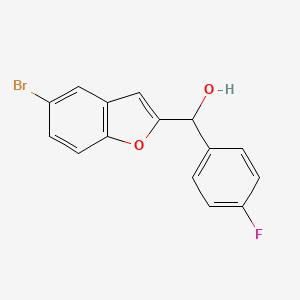


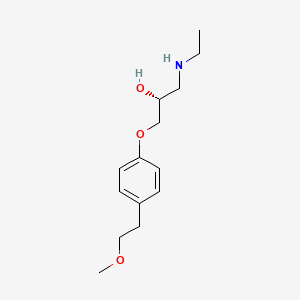
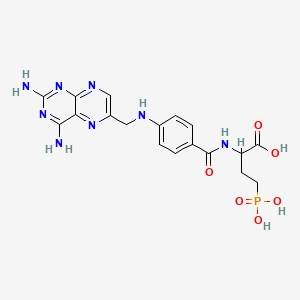

![3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea](/img/structure/B12700251.png)

